molecular formula C6H15NO2 B1294713 3-(3-Hydroxy-propylamino)-propan-1-ol CAS No. 68333-85-7

3-(3-Hydroxy-propylamino)-propan-1-ol

Cat. No. B1294713
M. Wt: 133.19 g/mol
InChI Key: CXMYWOCYTPKBPP-UHFFFAOYSA-N
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Patent
US04032686

Procedure details

To a glass reaction vessel equipped with stirrer, thermometer, and condenser fitted with a water trap is added di-(3-hydroxypropyl) amine (3.0 mole, 399 g.) and toluene (500 g.). Paraformaldehyde (3.15 mole, 90% pure, 105 g.) is weighed out and about 1/3 is added to the amine solution. The resulting mixture is stirred and heated to 90° C. while slowly adding the remaining paraformaldehyde in about 70 minutes. The reaction is heated to reflux and the water separated. After 4 hours, a total of 63 ml. of water is removed. Toluene is removed at reduced pressure. The residue is distilled at high vacuum to yield 3-(γ-hydroxypropyl)tetrahydro-1,3-oxazine.
Quantity
399 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][CH2:8][OH:9].[CH2:10]=O>C1(C)C=CC=CC=1>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][CH2:8][O:9][CH2:10]1

Inputs

Step One
Name
Quantity
399 g
Type
reactant
Smiles
OCCCNCCCO
Name
Quantity
500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
C=O
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a glass reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with stirrer
CUSTOM
Type
CUSTOM
Details
thermometer, and condenser fitted with a water trap
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the water separated
CUSTOM
Type
CUSTOM
Details
of water is removed
CUSTOM
Type
CUSTOM
Details
Toluene is removed at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCCN1COCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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